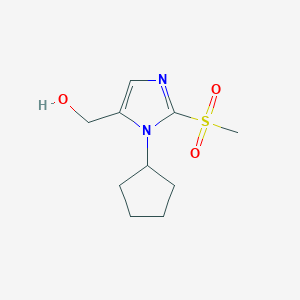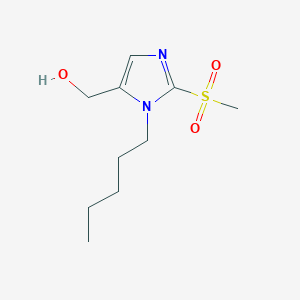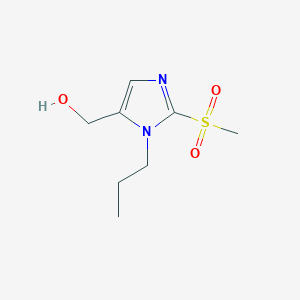
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, also known as CMI, is a synthetic compound that has been used in a variety of scientific research applications. CMI has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
作用机制
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol works by binding to certain receptors in the body, such as G-protein coupled receptors (GPCRs). When (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol binds to these receptors, it triggers a cascade of biochemical events that can lead to changes in cell signaling pathways, protein-protein interactions, and enzyme activity.
Biochemical and Physiological Effects
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the release of certain neurotransmitters, such as dopamine and serotonin, which can have an effect on mood and behavior. (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which can have an effect on inflammation and pain. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been shown to have an effect on the production of certain hormones, such as cortisol, which can have an effect on stress levels.
实验室实验的优点和局限性
The use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in laboratory experiments has several advantages. For example, it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is non-toxic and has a low potential for side effects. However, there are some limitations to the use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in laboratory experiments. For example, it is not very soluble in organic solvents and can be difficult to purify. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is not very stable in acidic environments and can be easily degraded.
未来方向
There are several potential future directions for research using (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol. For example, further research could be conducted to better understand its mechanism of action and its effects on various biochemical pathways. Additionally, further research could be conducted to explore the potential therapeutic applications of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, such as its effects on inflammation and pain. Additionally, further research could be conducted to explore the potential use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in drug delivery systems. Finally, further research could be conducted to explore the potential use of (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol in the development of new drugs and therapies.
合成方法
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is typically synthesized through a two-step process. The first step involves the reaction of cyclohexyl-2-methanesulfonyl chloride with 1H-imidazole-5-methanol in an aqueous solution. This reaction produces the cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, which is then isolated and dried. In the second step, the isolated (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is reacted with a base, such as sodium hydroxide, to produce the final product.
科学研究应用
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been used in a variety of scientific research applications, including studies of cell signaling pathways, protein-protein interactions, and enzyme inhibition. It has also been used to study the effects of drugs on the nervous system, as well as the effects of certain hormones on cellular metabolism. Additionally, (1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been used to study the effects of certain toxins on the liver and other organs.
属性
IUPAC Name |
(3-cyclohexyl-2-methylsulfonylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-17(15,16)11-12-7-10(8-14)13(11)9-5-3-2-4-6-9/h7,9,14H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHBJOPIDBVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)

![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)
![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)